Antibacterial Potency: 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Exhibits a 4-Fold Superior MIC vs. 3-(2-Hydroxyphenyl) Analog Against E. coli
In a comparative evaluation of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines, 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (compound 2b in the study, with unsubstituted 3-phenyl and 6-phenyl rings) demonstrated quantifiably superior antibacterial activity against Escherichia coli compared to its 3-(2-hydroxyphenyl) analog (compound 2a) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 25 μg/mL |
| Comparator Or Baseline | 3-(2-Hydroxyphenyl)-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine (Compound 2a): 100 μg/mL |
| Quantified Difference | 4-fold lower MIC (25 vs 100 μg/mL) |
| Conditions | Agar dilution method against Escherichia coli ATCC 25922 |
Why This Matters
A 4-fold difference in MIC (25 vs 100 μg/mL) represents a meaningful potency gap that can determine whether a compound meets the threshold for further antimicrobial development or screening hit progression.
- [1] Islam M, Siddiqui AA. Synthesis, antituberculostatic, antifungal and antibacterial activities of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines. Acta Pol Pharm. 2010;67(5):555-562. View Source
